- Kinetic study of microwave-assisted Wittig reaction of stabilised ylides with aromatic aldehydes, Tetrahedron Letters, 2001, 42(39), 6827-6829
Cas no 953-26-4 (Ethyl 3-(4-nitrophenyl)acrylate)
953-26-4 structure
Product Name:Ethyl 3-(4-nitrophenyl)acrylate
CAS-Nr.:953-26-4
MF:C11H11NO4
MW:221.209343194962
MDL:MFCD00007380
CID:40403
PubChem ID:24848403
Update Time:2025-06-13
Ethyl 3-(4-nitrophenyl)acrylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 3-(4-nitrophenyl)acrylate
- Ethyl 4-nitrocinnamate,predominantly trans
- Ethyl 4-nitrocinnamate
- 4-Nitrocinnamic acid ethyl ester
- Ethyl4-nitrocinnnamate
- Ethyl-p-nitrocinnamate
- 4-nitro ethyl cinnamate
- 4-Nitrozimtsaeure-ethylester
- Cinnamic acid,p-nitro-,ethyl ester
- p-nitro-cinnamicaciethylester
- RARECHEM AL BI 0194
- Cinnamicacid, p-nitro-, ethyl ester (6CI,7CI,8CI)
- 3-(4-Nitrophenyl)-2-propenoic acidethyl ester
- 3-(4-Nitrophenyl)acrylic acid ethyl ester
- Ethyl p-nitrocinnamate
- NSC 4697
- NSC 636709
- Ethyl 4-nitrocinnamate
- Cinnamic acid, p-nitro-, ethyl ester (6CI, 7CI, 8CI)
- Ethyl 3-(4-nitrophenyl)-2-propenoate (ACI)
- 3-(4-Nitrophenyl)-2-propenoic acid ethyl ester
- 953-26-4
- SR-01000025252
- DTXSID601273204
- Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
- NSC-4697
- AI3-19857
- Ethyl 4-nitrocinnamate, predominantly trans
- ethyl (E)-3-(4-nitrophenyl)prop-2-enoate
- (E)-ethyl 3-(4-nitrophenyl)acrylate
- Ethyl-4-nitrocinnamate
- CS-W000345
- AKOS000278419
- Ethyl 3-(4-(hydroxy(oxido)amino)phenyl)acrylate
- Ethyl (E)-3-(4-nitrophenyl)acrylate
- 24393-61-1
- Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
- SCHEMBL275824
- NS00040445
- NSC636709
- ethyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- 1-09-00-00247 (Beilstein Handbook Reference)
- 4-Nitrocinnamic Acid Ethyl Ester
- MFCD00007380
- (E)-3-(4-nitrophenyl)-2-propenoic acid, ethyl ester
- Z53861742
- Cinnamic acid, p-nitro-, ethyl ester
- NSC-636709
- SR-01000025252-1
- Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate #
- DB-254632
- NSC4697
- BRN 2052533
- 25TMC6MV4P
- AE-848/01504031
- MS-9824
- Athyl-p-nitrocinnamat
- ethyl (2E)-3-(4-nitrophenyl)acrylate
- 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
- Ethyl 4-nitrocinnamate, predominantly trans, 99%
- CHEMBL4102908
- EINECS 213-463-0
- ETHYL4-NITROCINNAMATE
- (E)-Ethyl 3-(4-nitrophenyl)prop-2-enoate
-
- MDL: MFCD00007380
- Inchi: 1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3
- InChI-Schlüssel: PFBQVGXIMLXCQB-UHFFFAOYSA-N
- Lächelt: O=C(C=CC1C=CC([N+](=O)[O-])=CC=1)OCC
- BRN: 2052533
Berechnete Eigenschaften
- Genaue Masse: 221.06900
- Monoisotopenmasse: 221.069
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 5
- Komplexität: 274
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: 2.8
- Topologische Polaroberfläche: 69.4
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 0.87 g/cm3 (20℃)
- Schmelzpunkt: 138-140 °C (lit.)
- Siedepunkt: 362.26°C (rough estimate)
- Flammpunkt: 141ºC
- Brechungsindex: 1.5200 (estimate)
- Wasserteilungskoeffizient: Unlöslich
- PSA: 72.12000
- LogP: 2.69430
- Löslichkeit: Unlöslich in Wasser
Ethyl 3-(4-nitrophenyl)acrylate Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: S24/25: Haut- und Augenkontakt verhindern.
- Sicherheitshinweise: S24/25
- RTECS:GE0353332
- TSCA:Yes
- Lagerzustand:In dicht verschlossenen Behältern aufbewahren. An einem kühlen, trockenen und gut belüfteten Ort vor inkompatiblen Substanzen aufbewahren.
Ethyl 3-(4-nitrophenyl)acrylate Zolldaten
- HS-CODE:29163900
- Zolldaten:
China Zollkodex:
2916399090Übersicht:
29969090 Andere aromatische Monocarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden
Zusammenfassung:
2916399090 andere aromatische Monocarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
Ethyl 3-(4-nitrophenyl)acrylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 139300-5G |
Ethyl 3-(4-nitrophenyl)acrylate |
953-26-4 | 5g |
¥653.19 | 2023-12-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00026-5g |
953-26-4 | 99% | 5g |
¥868.0 | 2024-07-19 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00026-25g |
Ethyl 4-nitrocinnamate |
953-26-4 | 25g |
¥1988.0 | 2021-09-04 | ||
| ChemScence | CS-W000345-25g |
Ethyl 4-nitrocinnamate |
953-26-4 | ≥98.0% | 25g |
$80.0 | 2022-04-26 | |
| ChemScence | CS-W000345-100g |
Ethyl 4-nitrocinnamate |
953-26-4 | ≥98.0% | 100g |
$251.0 | 2022-04-26 | |
| Fluorochem | 002995-1g |
Ethyl 4-nitrocinnamate |
953-26-4 | 95% | 1g |
£6.00 | 2022-03-01 | |
| Fluorochem | 002995-5g |
Ethyl 4-nitrocinnamate |
953-26-4 | 95% | 5g |
£20.00 | 2022-03-01 | |
| Fluorochem | 002995-25g |
Ethyl 4-nitrocinnamate |
953-26-4 | 95% | 25g |
£73.00 | 2022-03-01 | |
| Apollo Scientific | OR480578-100g |
Ethyl 4-nitrocinnamate |
953-26-4 | 95% | 100g |
£180.00 | 2025-02-20 | |
| Fluorochem | 002995-100g |
Ethyl 4-nitrocinnamate |
953-26-4 | 95% | 100g |
£279.00 | 2022-03-01 |
Ethyl 3-(4-nitrophenyl)acrylate Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Diiodobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 12 h, 110 °C
Referenz
- Improved synthesis method of palladium complex, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Tetrabutylammonium bromide Catalysts: Iodo[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](triphenylphosphine)pall… Solvents: Water ; 20 h, reflux
Referenz
- Heck reaction catalyzed by cyclopalladated ferrocenylimine derivatives in water, Henan Huagong, 2006, 23(3), 20-22
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium, di-μ-chlorobis[2-[S-methyl-N-[(4-methylphenyl)sulfonyl]sulfinimidoyl-… Solvents: N-Methyl-2-pyrrolidone ; 12 h, 140 °C
Referenz
- Sulfilimine palladacycles: stable and efficient catalysts for carbon-carbon coupling reactions, Tetrahedron Letters, 2004, 45(14), 2915-2918
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride , 1H-Imidazolium, 3,3′-[2,2-bis(hydroxymethyl)-1,3-propanediyl]bis[1-methyl-, salt… Solvents: Dimethylformamide , Water ; 0.5 h, 80 °C
Referenz
- Aqueous-phase, palladium-catalyzed Heck reaction. The significant role of CN-containing counter anion, Chinese Journal of Chemistry, 2012, 30(12), 2819-2822
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-1)-(Acetato-κO)[2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl… Solvents: N-Methyl-2-pyrrolidone ; 20 h, 110 °C
Referenz
- N-H Cleavage as a Route to Palladium Complexes of a New PNP Pincer Ligand, Organometallics, 2004, 23(3), 326-328
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: 1908483-91-9 (polystyrene supported) Solvents: Ethanol ; 0.66 h, rt
Referenz
- Synthesis of polystyrene-supported Pd(II)-NHC complex derived from theophylline as an efficient and reusable heterogeneous catalyst for the Heck-Matsuda cross-coupling reaction, Journal of Molecular Catalysis A: Chemical, 2016, 418, 418-419
Herstellungsverfahren 8
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Acetonitrile , Triethylamine ; 10 min, 0 °C
Referenz
- A microwave-accelerated esterification of α,β-unsaturated acids with alkyl or aryl carbonochloridate and triethylamine in acetonitrile as a novel esterifying reagent mixture, Helvetica Chimica Acta, 2005, 88(4), 811-816
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium Solvents: Toluene , Water ; 20 h, 100 °C
Referenz
- Heck reaction catalyzed by Pd/C, in a triphasic-organic/Aliquat 336/aqueous-solvent system, Organic & Biomolecular Chemistry, 2004, 2(15), 2249-2252
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium (meso-macroporous organic polymer-supported nanoparticles) , Divinylbenzene-4-vinylpyridine copolymer (quaternized with EtI, complex with Pd(0)) Solvents: Dimethylformamide ; 6 h, 90 °C
Referenz
- Meso-macroporous organic polymer-supported homogeneously dispersed small Pd nanoparticles obtained by a simple ion-exchange approach for the Heck reaction, New Journal of Chemistry, 2019, 43(37), 14674-14677
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: (SP-4-1)-[[4,4′,4′′,4′′′-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN2… (salts with silica-bound methyl-propyl-imidazolium) , 1-Methyl-3-[3-(trimethoxysilyl)propyl]imidazolium chloride (silica-bound, tetra(sulfophenyl)porphyrin palladate salts) ; 4 h, 140 °C; 140 °C → rt
Referenz
- Pd-porphyrin functionalized ionic liquid-modified mesoporous SBA-15: An efficient and recyclable catalyst for solvent-free Heck reaction, Materials Research Bulletin, 2010, 45(11), 1648-1653
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Silica , Bis(benzonitrile)dichloropalladium , N1,N2-Bis[3-(triethoxysilyl)propyl]-1,2-cyclohexanediamine Solvents: Dimethylacetamide , Water ; 0.5 h, 125 °C; cooled
Referenz
- Heterogeneous Heck reaction catalysed by silica gel-supported 1,2-diaminocyclohexane-Pd complex, Reaction Kinetics and Catalysis Letters, 2009, 98(2), 383-389
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Tributylamine Catalysts: Palladium ; rt; rt → 80 °C; 2 h, 80 °C; 80 °C → rt
Referenz
- Palladium nanoparticles stabilized by an ionic polymer and ionic liquid: A versatile system for C-C cross-coupling reactions, Inorganic Chemistry, 2008, 47(8), 3292-3297
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Tributylamine Catalysts: Palladium diacetate , 1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: Dodecane ; 2.5 h, 130 °C
Referenz
- Encapsulation of Pd complex in ionic liquid on highly ordered mesoporous silica MCM-41, Journal of Nanoscience and Nanotechnology, 2007, 7(11), 3880-3883
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Zinc oxide (ZnO) , Palladium Solvents: Dimethylformamide ; 3 h, 100 °C
Referenz
- Palladium supported on zinc oxide nanoparticles. Synthesis, characterization, and application as heterogeneous catalyst for Mizoroki-Heck and Sonogashira reactions under ligand-free and air atmosphere conditions, Applied Catalysis, 2014, 475, 477-486
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Bis[μ-[2-[[2-(dimethylamino-κN)phenyl]phosphino-κP:κP]-N,N-dimethylbenzenaminato… Solvents: N-Methyl-2-pyrrolidone ; 5 h, 140 °C
Referenz
- Synthesis and Characterization of Palladium Complexes Supported by an NPN-Phosphido Ancillary Ligand, Organometallics, 2011, 30(23), 6408-6415
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate , 1-Methyl-4-(1-naphthalenylamino)pyridinium Solvents: Dimethylformamide ; 3 h, 130 °C
Referenz
- One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands for palladium-catalyzed Heck coupling reaction, Turkish Journal of Chemistry, 2018, 42(1), 63-74
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Glycerol , Sodium acetate Catalysts: Dopamine (Fe3O4 functionalized) , Iron oxide (Fe3O4) , Palladium Solvents: Water ; 5 h, rt → reflux
Referenz
- Magnetically separable Fe3O4@DOPA-Pd: a heterogeneous catalyst for aqueous Heck reaction, Clean Technologies and Environmental Policy, 2015, 17(7), 2073-2077
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Triphenylphosphine Solvents: Water ; 2 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Referenz
- Synthesis of 5-aryl-substituted-3-hydroxy-isoxazoles, Wuhan Gongcheng Daxue Xuebao, 2011, 33(5), 18-21
Ethyl 3-(4-nitrophenyl)acrylate Raw materials
- 4-Nitrobenzaldehyde
- ethyl 2-chloroacetate
- 4-Nitrocinnamic acid
- Borate(1-),tetrafluoro-
- Benzenediazonium,4-nitro-
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 4-Nitrocinnamic acid
Ethyl 3-(4-nitrophenyl)acrylate Preparation Products
Ethyl 3-(4-nitrophenyl)acrylate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:953-26-4)Ethyl 3-(4-nitrophenyl)acrylate
Bestellnummer:A845277
Bestandsstatus:in Stock
Menge:100g/500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:05
Preis ($):229.0/800.0
Email:sales@amadischem.com
Ethyl 3-(4-nitrophenyl)acrylate Verwandte Literatur
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:953-26-4)Ethyl 3-(4-nitrophenyl)acrylate
Reinheit:99%/99%
Menge:100g/500g
Preis ($):229.0/800.0